4,6-Dichlorothiazolo[4,5-c]pyridine-2(3H)-thione
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Overview
Description
4,6-Dichlorothiazolo[4,5-c]pyridine-2(3H)-thione is a heterocyclic compound that belongs to the thiazole and pyridine family This compound is characterized by the presence of chlorine atoms at the 4th and 6th positions, and a thione group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichlorothiazolo[4,5-c]pyridine-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 2,3-dichloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichlorothiazolo[4,5-c]pyridine-2(3H)-thione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4,6-Dichlorothiazolo[4,5-c]pyridine-2(3H)-thione depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the thione group and chlorine atoms can enhance its binding affinity and specificity. The compound may also interact with cellular pathways involved in oxidative stress, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichlorothiazolo[4,5-c]pyridine: Lacks the thione group, which may affect its reactivity and biological activity.
Thiazolo[4,5-c]pyridine-2(3H)-thione: Lacks the chlorine atoms, which may influence its chemical properties and applications.
4,6-Dichloropyridine-2-thione: Lacks the thiazole ring, which may alter its overall structure and function.
Uniqueness
4,6-Dichlorothiazolo[4,5-c]pyridine-2(3H)-thione is unique due to the combination of the thiazole and pyridine rings, along with the presence of chlorine atoms and a thione group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H2Cl2N2S2 |
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Molecular Weight |
237.1 g/mol |
IUPAC Name |
4,6-dichloro-3H-[1,3]thiazolo[4,5-c]pyridine-2-thione |
InChI |
InChI=1S/C6H2Cl2N2S2/c7-3-1-2-4(5(8)9-3)10-6(11)12-2/h1H,(H,10,11) |
InChI Key |
XYMUUXUMIXEFOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(N=C1Cl)Cl)NC(=S)S2 |
Origin of Product |
United States |
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